molecular formula C17H14N2O3S B2729083 4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide CAS No. 1322194-42-2

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide

Número de catálogo B2729083
Número CAS: 1322194-42-2
Peso molecular: 326.37
Clave InChI: AMDDEWQJUGSYQQ-ISLYRVAYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods and has shown promising results in various scientific studies.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Novel Benzamide Derivatives

Research has focused on the development of new benzamide derivatives through various synthetic routes. For instance, a study presented a one-pot, multicomponent synthesis of new benzamide derivatives characterized by a range of analytical techniques, indicating the interest in expanding the library of benzamide compounds due to their potential applications (Hossaini et al., 2017).

Biological Activities

Antidiabetic and Antihyperglycemic Agents

Benzamide derivatives have been evaluated for their potential as antidiabetic agents. A structure-activity relationship study led to the identification of a candidate drug for the treatment of diabetes mellitus, showcasing the therapeutic potential of these compounds (Nomura et al., 1999).

Anti-inflammatory Activity

Compounds based on the benzamide scaffold have also been tested for their anti-inflammatory properties. One study synthesized new compounds and assessed their anti-inflammatory activity, comparing them to non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their potential in inflammatory disease management (Kalsi et al., 1990).

Antioxidant Studies

The antioxidant potential of N-substituted benzyl/phenyl acetamides has been explored, with some compounds showing moderate to significant activity. This suggests a possible role in combating oxidative stress-related pathologies (Ahmad et al., 2012).

Antimicrobial Activity

Benzamide derivatives have been synthesized and screened for antimicrobial activity, showing excellent broad-spectrum activity against various bacterial and fungal strains. This underscores their potential use in developing new antimicrobial agents (Padalkar et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of (E)-4-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes play a crucial role in the polyamine metabolism and are involved in the biofilm formation , a major survival strategy of the pathogen Pseudomonas aeruginosa .

Mode of Action

(E)-4-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide interacts with its targets, the HDACs and APAHs, by binding to the highly conserved deacetylase binding domain with a Zn2+ ion at the bottom of the binding pocket . This interaction results in the inhibition of these enzymes, thereby disrupting the polyamine metabolism and biofilm formation .

Biochemical Pathways

The affected biochemical pathway by (E)-4-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide is the polyamine metabolism . By inhibiting the HDACs and APAHs, this compound disrupts the polyamine metabolism, leading to downstream effects that include the disruption of biofilm formation , a key survival strategy of Pseudomonas aeruginosa .

Result of Action

The molecular and cellular effects of (E)-4-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide’s action include the inhibition of HDACs and APAHs . This inhibition disrupts the polyamine metabolism and biofilm formation , leading to potential therapeutic effects against infections caused by Pseudomonas aeruginosa .

Propiedades

IUPAC Name

4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-3-5-11(6-4-10)16(20)18-17-19(2)12-7-13-14(22-9-21-13)8-15(12)23-17/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDDEWQJUGSYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.